molecular formula C15H15N3O2S B2680407 Acetamide, 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-furanylmethyl)- CAS No. 315709-62-7

Acetamide, 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-furanylmethyl)-

Cat. No. B2680407
CAS RN: 315709-62-7
M. Wt: 301.36
InChI Key: BEEYTWBCTDTOPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Acetamide, 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]-N-(2-furanylmethyl)-” is a chemical compound. It has a complex structure with multiple functional groups .


Synthesis Analysis

The synthesis of such compounds often involves multiple steps and various reagents. For instance, the reaction of amines with alkyl cyanoacetates under different conditions can yield cyanoacetamide derivatives . Another method involves the reaction of 1 with 2-mercaptobenzothiazole followed by condensation reaction of the produced sulfide with phenylhydrazine, 2-cyanoacetohydrazide, and/or thiosemicarbazide .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The structure can be analyzed using various techniques such as NMR spectroscopy .


Chemical Reactions Analysis

This compound can undergo various chemical reactions due to the presence of reactive functional groups. For example, the reaction of 1 with 2-mercaptobenzothiazole followed by condensation reaction of the produced sulfide with phenylhydrazine, 2-cyanoacetohydrazide, and/or thiosemicarbazide furnished the conforming condensation products .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight and structure . More specific properties such as melting point, boiling point, and density are not available in the retrieved resources.

Scientific Research Applications

Cyanoacetylation Reactions

Cyanoacetamides play a crucial role in organic synthesis. They serve as versatile building blocks for constructing various heterocyclic compounds. Let’s focus on their cyanoacetylation reactions:

Neat Methods: Cascade Reactions: Chemoselective Boc Reagent:

Thienopyridine Derivatives

Formation of 3,4,6-Trisubstituted 2-Pyridones

Future Directions

The future directions for this compound could involve further exploration of its synthesis methods, chemical reactions, and potential applications. Its potential biological activities could also be a focus of future research .

properties

IUPAC Name

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-10-6-11(2)18-15(13(10)7-16)21-9-14(19)17-8-12-4-3-5-20-12/h3-6H,8-9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEYTWBCTDTOPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NCC2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.